Metazosulfuron
Overview
Description
Metazosulfuron is a novel sulfonylurea herbicide that has been developed by Nissan Chemical Industries, Ltd. It is known for its excellent herbicidal activity, particularly against Echinochloa spp., as well as annual and perennial weeds, including those resistant to other sulfonylurea herbicides. It is effective in paddy fields at low application rates and has been shown to be safe for rice crops. Metazosulfuron, with the trade name Altair®, was first registered and launched in Japan in 2013 and has since been introduced in Korea and China .
Synthesis Analysis
The synthesis of metazosulfuron is not detailed in the provided papers. However, as a sulfonylurea herbicide, its synthesis likely involves the creation of a sulfonylurea bridge between a sulfonyl group and a urea group, which is a common method for producing compounds in this class of herbicides .
Molecular Structure Analysis
The molecular structure of metazosulfuron is not explicitly described in the provided papers. However, as a member of the sulfonylurea class, it would contain the characteristic sulfonylurea moiety, which is essential for its herbicidal activity. The specific structure would influence its activity, selectivity, and safety profile .
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions involving metazosulfuron in detail. However, as a herbicide, metazosulfuron would undergo reactions within the plant to exert its herbicidal effect, typically by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of certain amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of metazosulfuron are not directly discussed in the provided papers. However, the development of an analytical method for determining metazosulfuron residue in crops suggests that it is stable enough to be detected and quantified post-application. The method involves extraction with acetonitrile and partitioning with ethyl acetate, indicating that metazosulfuron has specific solubility properties that allow for its detection in various crops .
Case Studies and Environmental Impact
Metazosulfuron has been tested in paddy fields for its efficacy against a range of weeds, including those resistant to other sulfonylurea herbicides. It has been found to control both annual and perennial species effectively. The environmental impact is reported to be very limited, and no phytotoxicity to rice cultivars was observed, which is crucial for its use in paddy fields . Additionally, the development of an analytical method for residue analysis indicates attention to its environmental and food safety profile, ensuring that it meets the criteria of the Korea Food and Drug Administration .
Scientific Research Applications
Herbicidal Characteristics and Crop Safety
Metazosulfuron, known under the trade name Altair®, is a novel sulfonylurea herbicide that exhibits significant herbicidal activity. Developed by Nissan Chemical Industries, Ltd., it effectively targets Echinochloa spp., annual and perennial weeds, including those resistant to sulfonylurea in paddy fields. Its application rate ranges between 60-120 g a.i./ha, ensuring good crop safety to rice. This herbicide, registered and launched in Japan in 2013, has also been introduced in Korea and China by 2016. Notably, Metazosulfuron is recognized for its favorable toxicological, ecotoxicological, and environmental profile, marking it as a significant advancement in herbicide development (Saeki, Yano, Nakaya, & Tamada, 2016).
Efficacy in Paddy Fields
A new formulation of Metazosulfuron as granules has been developed specifically for use in paddy fields. It controls both annual and perennial weeds, proving effective against a range of species including Echinochloa crus-galli and Monochoria vaginalis var. plantaginea, even those resistant to other sulfonylurea herbicides. The application of Metazosulfuron granules is recommended at 30 kg ha-1, 15 days after transplanting, providing flexibility in application timing. This flexibility significantly enhances the efficiency of weed control by allowing users to better manage their application schedule. Additionally, the formulation has shown no phytotoxicity to rice cultivars, indicating its safety and limited environmental impact (Lee, Kim, Lee, Moon, & Lee, 2011).
Analytical Method Development for Residue Determination
Research has also been conducted to develop a reliable analytical method for determining Metazosulfuron residues in crops. The study optimized the cleanup system, partition solvent, and extraction solvent for brown rice, apple, mandarin, Kimchi cabbage, and soybean. With a method limit of quantitation (MLOQ) of 0.02 mg/Kg, the method demonstrated good recoveries ranging from 74.1 to 116.9%, with coefficients of variation below 10%. This method, validated for its efficiency and accuracy, is applicable to most crops, providing a robust tool for residue analysis of Metazosulfuron, ensuring compliance with food safety standards (Lee, Kim, Lee, & Kim, 2013).
Safety And Hazards
Future Directions
Metazosulfuron was registered and launched in Japan in 2013, and has also been introduced in Korea and China as of 2016 . Its development represents a significant advancement in the control of sulfonylurea resistant biotypes in paddy fields . Future research may focus on further improving its safety profile and expanding its use to other crops and regions.
properties
IUPAC Name |
1-[5-chloro-2-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)pyrazol-3-yl]sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN7O7S/c1-7-6-29-21-12(30-7)10-11(16)20-23(2)13(10)31(25,26)22-15(24)19-14-17-8(27-3)5-9(18-14)28-4/h5,7H,6H2,1-4H3,(H2,17,18,19,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWKBUKANTXHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CON=C(O1)C2=C(N(N=C2Cl)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metazosulfuron | |
CAS RN |
868680-84-6 | |
Record name | Metazosulfuron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868680846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAZOSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYS2WZ5UBD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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